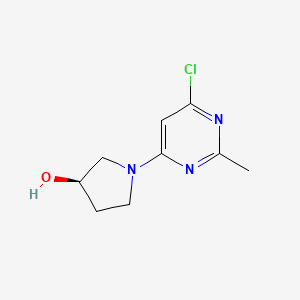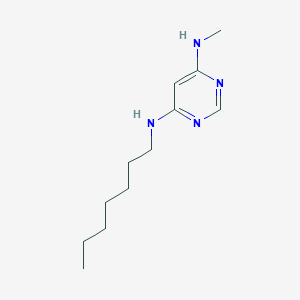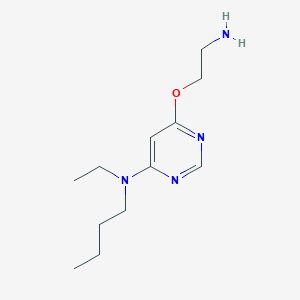
1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride
Descripción general
Descripción
“1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1785097-21-3 . It is a powder with a molecular weight of 157.59 . The IUPAC name for this compound is "(1-(difluoromethyl)cyclopropyl)methanamine hydrochloride" .
Synthesis Analysis
The synthesis of difluoromethyl cyclopropanes has been studied to a limited extent . The late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The InChI code for this compound is "1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H" . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 157.59 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Development
The compound’s unique structure, featuring a difluoromethyl group attached to a cyclopropyl ring, makes it a valuable asset in medicinal chemistry for drug development. Its potential to act as a bioisostere, replacing more common functional groups in pharmacologically active molecules, can lead to the creation of drugs with improved efficacy, reduced toxicity, and enhanced metabolic stability .
Material Science: Polymer Synthesis
In material science, this compound could be used to introduce fluorinated side chains into polymers. The difluoromethyl group could impart desirable properties such as increased chemical resistance, thermal stability, and potentially novel optical properties due to its influence on the polymer’s crystallinity and phase behavior .
Environmental Science: Fluorinated Compound Analysis
Environmental scientists might explore the use of this compound in the analysis of fluorinated pollutants. Its well-defined structure and reactivity could serve as a standard or reagent in the detection and quantification of environmentally persistent fluorinated compounds .
Analytical Chemistry: Chromatography
In analytical chemistry, particularly chromatography, the compound’s strong electron-withdrawing difluoromethyl group could be utilized to modify stationary phases. This modification can enhance the separation of substances based on their interaction with the fluorinated moiety, improving the resolution of complex mixtures .
Biochemistry: Protein Labeling
Biochemists may find this compound useful for labeling proteins. The difluoromethyl group can be a marker in NMR spectroscopy studies, aiding in the elucidation of protein structures and dynamics. Its incorporation into amino acids or peptides could provide insights into protein folding and function .
Pharmacology: Pharmacokinetic Studies
In pharmacology, the compound’s unique chemical properties could be leveraged in pharmacokinetic studies. It could be used to synthesize novel prodrugs or active pharmaceutical ingredients (APIs) where the difluoromethyl group’s presence could influence absorption, distribution, metabolism, and excretion (ADME) profiles .
Safety and Hazards
The safety information for this compound includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that need to be taken while handling this compound.
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Propiedades
IUPAC Name |
1-[1-(difluoromethyl)cyclopropyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-4-6(2-3-6)5(7)8;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPFBCRUIZYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



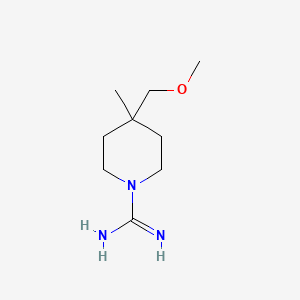

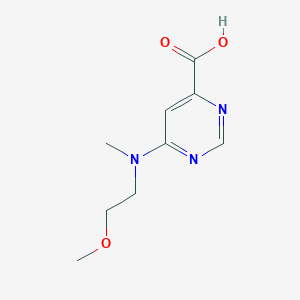
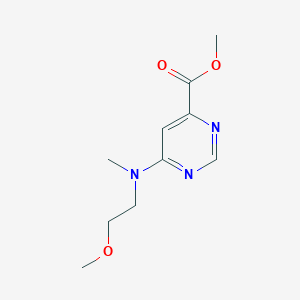

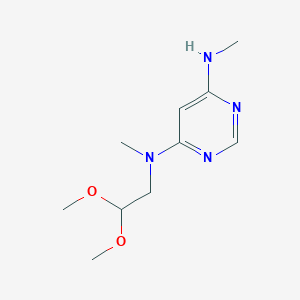
![2,2-Dimethoxy-6-azaspiro[3.4]octane](/img/structure/B1480312.png)

